

Spectroscopic Data of 4-Methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Methoxyphenylacetic Acid	
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Introduction

4-Methoxyphenylacetic acid (also known as homoanisic acid) is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy group at the para-position. The precise characterization of this compound is crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data of **4-Methoxyphenylacetic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in its identification and analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methoxyphenylacetic acid** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H NMR spectrum gives insights into the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

¹H NMR (Proton NMR) Data



The 1 H NMR spectrum of **4-Methoxyphenylacetic acid** was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
7.21	d	2H	Ar-H (ortho to CH₂COOH)
6.88	d	2H	Ar-H (ortho to OCH₃)
3.80	S	3H	-OCH₃
3.60	S	2H	-CH ₂ -
11.5 (approx.)	br s	1H	-COOH

¹³C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) [ppm]	Assignment
178.5	C=O (Carboxylic Acid)
158.8	Ar-C (para to CH₂COOH)
130.4	Ar-CH (ortho to CH ₂ COOH)
126.0	Ar-C (ipso to CH₂COOH)
114.2	Ar-CH (ortho to OCH₃)
55.2	-OCH₃
40.5	-CH ₂ -

Infrared (IR) Spectroscopy



Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically represented as a plot of transmittance versus wavenumber (cm⁻¹).

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3000-2850	C-H stretch	Alkyl, Aromatic
1700	C=O stretch	Carboxylic Acid
1610, 1510	C=C stretch	Aromatic Ring
1245	C-O stretch	Aryl Ether
1180	C-O stretch	Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
166	65	[M] ⁺ (Molecular Ion)
121	100	[M - COOH]+
91	15	[C ₇ H ₇]+
77	25	[C ₆ H₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.



NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Methoxyphenylacetic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

• Instrument: 500 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment

• Number of Scans: 16

• Relaxation Delay: 1.0 s

• Spectral Width: 12 ppm

¹³C NMR Acquisition:

Instrument: 125 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse experiment

Number of Scans: 1024



Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount (approx. 5 mg) of 4-Methoxyphenylacetic acid in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

• Scan Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 32

 A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample spectrum.

Mass Spectrometry

Sample Introduction:

- A dilute solution of 4-Methoxyphenylacetic acid in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.



Data Acquisition (Electron Ionization - EI):

• Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with a direct insertion probe.

• Ionization Mode: Electron Ionization (EI)

• Electron Energy: 70 eV

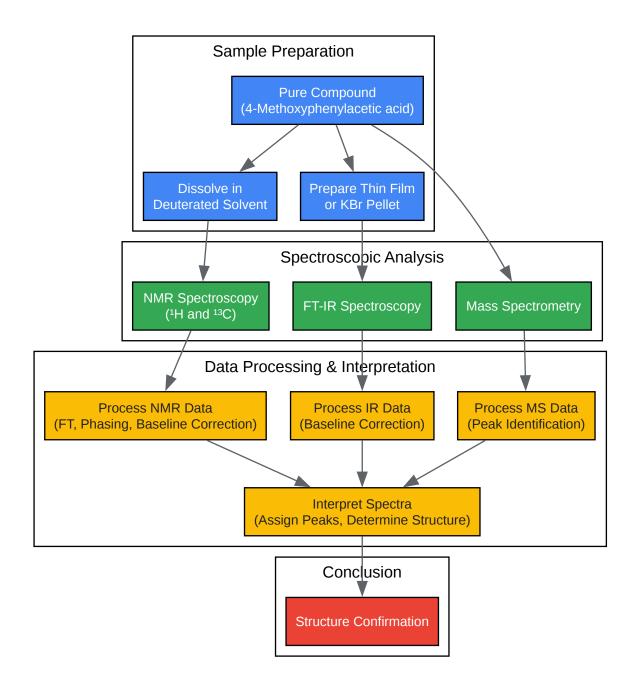
• Ion Source Temperature: 230 °C

• Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like **4-Methoxyphenylacetic acid**.





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Caption: General workflow for the spectroscopic analysis of an organic compound.

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References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Methoxyphenylacetic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b044094#4-methoxyphenylacetic-acid-spectroscopic-data-nmr-ir-ms]

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